molecular formula C3H2N2O3 B072013 4-Nitroisoxazole CAS No. 1121-13-7

4-Nitroisoxazole

Cat. No. B072013
CAS RN: 1121-13-7
M. Wt: 114.06 g/mol
InChI Key: LLLMLGQOFWRRTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-nitroisoxazoles can be achieved through several preparative approaches, including nitration of isoxazoles, condensations of α-nitro ketones or their oximes, 1,3-dipolar cycloaddition of nitrile oxides to acetylenes and their synthetic equivalents, heterocyclization of acetylene derivatives by treatment with sodium nitrite, and miscellaneous methods. These methods highlight the versatility and adaptability of 4-nitroisoxazoles synthesis, catering to a wide range of functional group tolerances and synthetic requirements (Vasilenko et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-nitroisoxazoles, characterized by X-ray crystallography and spectroscopic techniques, provides insight into its reactivity and interaction with other molecules. The presence of the nitro group and the isoxazole ring contributes to its electron-deficient character, influencing its chemical behavior and reactivity patterns.

Chemical Reactions and Properties

4-Nitroisoxazoles participate in a variety of chemical reactions, serving as versatile intermediates for the synthesis of more complex molecules. They undergo highly diastereoselective pericyclic reactions, demonstrating their potential in synthesizing novel compounds with intricate molecular architectures (Giomi et al., 2001). Furthermore, their ability to act as nitroalkene heterodienes in thermal reactions with ethyl vinyl ether highlights their utility in constructing spiro tricyclic nitroso acetals.

Scientific Research Applications

Synthesis of Nitroisoxazoles and Their Hydrogenated Analogs

  • Scientific Field: Organic Chemistry
  • Summary of Application: Nitroisoxazoles and their hydrogenated analogs play an important role as key molecular fragments of many compounds characterized by high biological activity . The presence of the nitro group at the heterocyclic ring stimulates bioactive functions and creates a wide range of potential possibilities for further functionalization .
  • Methods of Application: The synthesis of these structures can be realized by different pathways. The most general approach is the [3+2] cycloaddition reactions with the participation of unsaturated nitro compounds . These processes are realized with 100% atomic economy and under relatively mild conditions as well as with good selectivity .
  • Results or Outcomes: The [3+2] cycloaddition reactions have been found to be very effective for the selective preparation of nitroisoxazoles and their hydrogenated analogs .

Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones

  • Scientific Field: Organic & Biomolecular Chemistry
  • Summary of Application: The reactions of aldehydes with primary nitro compounds have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .
  • Methods of Application: Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity . Ketones are reported to react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .
  • Results or Outcomes: The reaction of 3-oxetanone with primary nitro compounds leads to the formation of isoxazole-4-carbaldehydes .

Complexation of Platinum(II) by Some 4-Nitroisoxazoles

  • Scientific Field: Inorganic Chemistry
  • Summary of Application: The study focuses on the interaction of Platinum(II) with 4-Nitroisoxazoles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The protons of the methyl group at position 3 of the isoxazole ring are more strongly deshielded than the protons of the methyl group at position 5 due to its closer proximity to the platinum ion .

Isoxazoles in SNAr Reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: This study focuses on the use of 5-Nitroisoxazoles in SNAr (nucleophilic aromatic substitution) reactions .
  • Methods of Application: The method involves the nitro group reduction and aromatic nucleophilic substitution of the nitro group with a variety of nucleophiles .
  • Results or Outcomes: The study demonstrated the chemo- and regioselective functionalization of the isoxazole moiety via the nitro group .

Synthesis of Five-Membered Nitroazoles

  • Scientific Field: Organic Chemistry
  • Summary of Application: This study discusses the synthesis of five-membered nitroazoles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The study provides a comprehensive overview of the synthesis of five-membered nitroazoles .

Isoxazoles in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
  • Methods of Application: The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
  • Results or Outcomes: Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .

Synthesis of Isoxazoline-N-Oxides

  • Scientific Field: Organic Chemistry
  • Summary of Application: The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides .
  • Methods of Application: Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .
  • Results or Outcomes: Isoxazole-4-carbaldehydes are obtained by the reaction of 3-oxetanone with primary nitro compounds .

Synthesis of Para-Nitrophenylpyrazoles

  • Scientific Field: Organic Chemistry
  • Summary of Application: This study discusses the synthesis of para-nitrophenylpyrazoles .
  • Methods of Application: Nitration with nitric acid or a nitrating mixture under mild conditions leads to the corresponding para-nitrophenylpyrazoles .
  • Results or Outcomes: 1-(4-Nitropheny)-4-nitropyrazoles are only formed if the concentration of nitric acid in the nitrating mixture is increased (or if the mixture is heated) .

Safety And Hazards

4-Nitroisoxazole is harmful in contact with skin and if inhaled. It may cause respiratory irritation and is harmful if swallowed. It also causes skin irritation and serious eye irritation .

Future Directions

Isoxazoles, including 4-Nitroisoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are the subject of ongoing research in medicinal chemistry .

properties

IUPAC Name

4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLMLGQOFWRRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462533
Record name 4-NITROISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroisoxazole

CAS RN

1121-13-7
Record name 4-NITROISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
V Dočekal, S Petrželová, I Císařová… - Advanced Synthesis & …, 2020 - Wiley Online Library
The present study reports an asymmetric organocatalytic cascade reaction of 4‐nitroisoxazole derivative with α,β‐unsaturated aldehydes catalysed by chiral secondary amine. Using …
Number of citations: 15 onlinelibrary.wiley.com
Y Zhang, BW Wei, LN Zou, ML Kang, HQ Luo, XL Fan - Tetrahedron, 2016 - Elsevier
… 3,5-dimethyl-4-nitroisoxazole and aldehydes 10 as well as trifluoromethyl ketones using water as the solvent. Using p-chlorobenzaldehyde (1a) and 3,5-dimethyl-4-nitroisoxazole (2) as …
Number of citations: 21 www.sciencedirect.com
DA Vasilenko, KN Sedenkova, TS Kuznetsova… - …, 2019 - thieme-connect.com
… The ring-cleavage of 5-methyl-4-nitroisoxazole in the presence of a base followed by ring-closure by treatment with hydroxylamine gives a novel 4-nitroisoxazole (Scheme [17]).[84] …
Number of citations: 21 www.thieme-connect.com
MFA Adamo, S Suresh - Tetrahedron, 2009 - Elsevier
… We started our investigation by reacting 3,5-dimethyl-4-nitroisoxazole 7 and aldehydes. We and others have shown that reacting isoxazole 7 with aromatic aldehydes 5 (Scheme 2) in the …
Number of citations: 23 www.sciencedirect.com
D Kowalczyk-Dworak, M Kwit… - The Journal of Organic …, 2020 - ACS Publications
… In this work, the first application of 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile in the allylic–allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates is described. …
Number of citations: 11 pubs.acs.org
E Jafari, DS Kundu, P Chauhan, VPR Gajulapalli… - …, 2018 - thieme-connect.com
The enantioselective vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with trifluoromethyl ketones employing a bifunctional squaramide organocatalyst has been developed. …
Number of citations: 7 www.thieme-connect.com
A Manna, H Joshi, VK Singh - The Journal of Organic Chemistry, 2023 - ACS Publications
Herein, we present the first ever use of 3-isopropylidene oxindoles as electrophiles in vinylogous Michael initiated ring closure reaction (MIRC). Among the various alkylidene oxindoles …
Number of citations: 3 pubs.acs.org
MFA Adamo, VR Konda, D Donati, P Sarti-Fantoni… - Tetrahedron, 2007 - Elsevier
… Glutaric acid and its derivatives are important constituents in several pharmaceutically significant natural products and have a wide variety of uses in medicinal chemistry.1, 2, 3, 4 …
Number of citations: 27 www.sciencedirect.com
L Yang, J Zhao, X Yang, M Chen, Y Xue - RSC advances, 2019 - pubs.rsc.org
… between isatin and 3,5-dialkyl-4-nitroisoxazole, leading to isoxazole-substituted 3-hydroxy-2… , isatin 1a and 3,5-dimethyl-4-nitroisoxazole 2 are selected as the reactants and DABCO as …
Number of citations: 6 pubs.rsc.org
V Jagannadham, B Sethuram, TN Rao - Current Science, 1977 - JSTOR
Discussion The Wab Sung valley carbonatite appears to be of a" closed type" as per classification of Smirnov1 and may hence be expected to extend considerably down wards …
Number of citations: 6 www.jstor.org

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